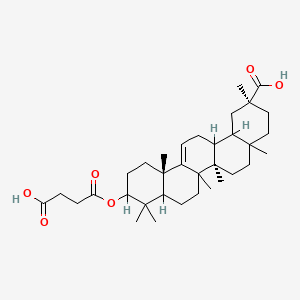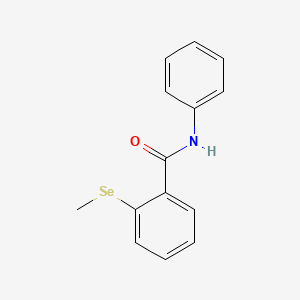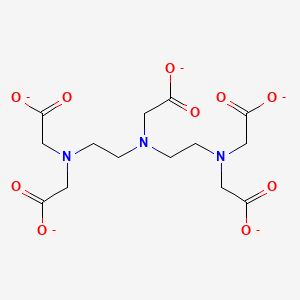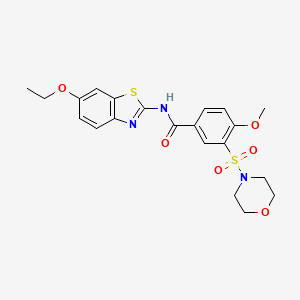
7-Epi-10-Desacetyl-Paclitaxel
描述
10-脱乙酰紫杉醇是紫杉醇的衍生物,紫杉醇是一种众所周知的抗癌剂。它是一种从红豆杉树皮中分离出来的紫杉烷类化合物,特别是来自 Taxus wallichiana 物种。 该化合物因其作为紫杉醇半合成的前体而具有重要意义,紫杉醇用于治疗各种癌症,包括乳腺癌、卵巢癌和肺癌 .
准备方法
合成路线和反应条件: 10-脱乙酰紫杉醇可以通过使用工程酵母菌株对 7-β-木糖基-10-脱乙酰紫杉醇进行生物转化来合成。 生物转化过程涉及使用来自香菇的糖苷水解酶基因,该基因有助于去除木糖基 . 反应条件包括使用二甲基亚砜、消泡剂和特定底物浓度来优化产率 .
工业生产方法: 10-脱乙酰紫杉醇的工业生产涉及大规模生物催化过程。 优化的生物转化过程可以实现高产率,据报道在 10 升反应体积中生物转化效率为 93-95% . 该方法弥合了基础研究和商业应用之间的差距,使其适合大规模生产 .
化学反应分析
反应类型: 10-脱乙酰紫杉醇会发生各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢,导致形成氧化衍生物。
还原: 该反应涉及添加氢或去除氧,导致形成还原衍生物。
常用试剂和条件:
氧化: 常用试剂包括氧化剂,例如高锰酸钾或三氧化铬。
还原: 常用试剂包括还原剂,例如氢化锂铝或硼氢化钠。
取代: 常用试剂包括卤素或亲核试剂,在特定条件下.
主要产物: 从这些反应中形成的主要产物包括 10-脱乙酰紫杉醇的各种氧化、还原和取代衍生物,这些衍生物可进一步用于合成紫杉醇和其他相关化合物 .
科学研究应用
10-脱乙酰紫杉醇在科学研究中具有许多应用,包括:
作用机制
10-脱乙酰紫杉醇促进微管蛋白的聚合,微管蛋白是一种形成微管的蛋白质。通过稳定微管,它抑制了微管的解聚,这对于细胞分裂至关重要。 这种机制导致癌细胞有丝分裂阻滞和凋亡,使其成为有效的抗癌剂 . 分子靶标包括微管蛋白和微管,涉及的途径与细胞周期调控和凋亡有关 .
类似化合物:
紫杉醇: 母体化合物,以其强大的抗癌特性而闻名。
多西他赛: 另一种紫杉烷类衍生物,具有相似的作用机制,但药代动力学特性不同。
卡巴他赛: 一种较新的紫杉烷类衍生物,用于治疗前列腺癌.
独特性: 10-脱乙酰紫杉醇因其作为紫杉醇半合成的前体而独树一帜。 它能够通过生物催化高效地转化为紫杉醇,使其在研究和工业应用中都成为一种宝贵的化合物 .
相似化合物的比较
Paclitaxel: The parent compound, known for its potent anticancer properties.
Docetaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: A newer taxane derivative used in the treatment of prostate cancer.
Uniqueness: 10-Deacetyltaxol is unique due to its role as a precursor in the semi-synthesis of paclitaxel. Its ability to be efficiently converted into paclitaxel through biocatalysis makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
[4-acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLVGQKNNUHXIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H49NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[[2-(2,4-dichlorophenoxy)-1-oxopropyl]hydrazo]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B1229319.png)


![N-{2-[BENZYL(PROPAN-2-YL)AMINO]ETHYL}-4-[(4-METHYLBENZENESULFONAMIDO)METHYL]BENZAMIDE](/img/structure/B1229327.png)

![N-[4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B1229329.png)
![5-hydroxy-7-methoxy-3-[5-(2-methyl-1,6-dioxaspiro[4.5]decan-7-yl)pentyl]-3H-2-benzofuran-1-one](/img/structure/B1229331.png)
![1-(4-Chlorophenyl)-5-[1-(2-oxolanylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1229332.png)

